Cas no 1704966-08-4 (1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl-)
![1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- structure](https://www.kuujia.com/scimg/cas/1704966-08-4x500.png)
1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl-
-
- Inchi: 1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1
- InChI Key: TVKJZIJEHHMBTL-MRVPVSSYSA-N
- SMILES: C(N1CCC[C@@H](N)C1)(=O)C(C)C
1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648751-0.1g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 0.1g |
$1819.0 | 2023-03-04 | ||
Enamine | EN300-648751-0.5g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 0.5g |
$1984.0 | 2023-03-04 | ||
Enamine | EN300-648751-1.0g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 1g |
$0.0 | 2023-06-07 | ||
A2B Chem LLC | AW18607-2.5g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 95% | 2.5g |
$1045.00 | 2024-04-20 | |
Enamine | EN300-648751-0.05g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 0.05g |
$1737.0 | 2023-03-04 | ||
Enamine | EN300-648751-0.25g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 0.25g |
$1902.0 | 2023-03-04 | ||
Enamine | EN300-648751-5.0g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 5.0g |
$5995.0 | 2023-03-04 | ||
Enamine | EN300-648751-10.0g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 10.0g |
$8889.0 | 2023-03-04 | ||
Enamine | EN300-648751-2.5g |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one |
1704966-08-4 | 2.5g |
$4052.0 | 2023-03-04 |
1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- Related Literature
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
5. Book reviews
Additional information on 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl-
Comprehensive Overview of 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- (CAS No. 1704966-08-4)
1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- (CAS No. 1704966-08-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a piperidine backbone with an amino substituent at the 3-position, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "1-Propanone derivatives", "3R-amino piperidine applications", and "CAS 1704966-08-4 uses", highlighting its relevance in modern chemistry.
The molecular structure of 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- incorporates a ketone functional group, which is pivotal for its reactivity and potential applications. This compound is particularly notable for its stereochemistry, as the (3R)-3-amino configuration can influence its interactions in chiral environments. Such characteristics are critical in drug development, where enantioselectivity often determines efficacy and safety. Searches for "chiral piperidine synthesis" and "stereoselective ketone reactions" reflect the growing interest in this area.
In recent years, the demand for high-purity intermediates like 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- has surged, driven by advancements in precision medicine and targeted therapies. The compound's potential role in modulating biological pathways has led to inquiries such as "piperidine-based drug candidates" and "CAS 1704966-08-4 in medicinal chemistry". Its compatibility with modern synthetic techniques, including flow chemistry and catalysis, further enhances its appeal to researchers.
From a synthetic perspective, 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- is often synthesized via reductive amination or nucleophilic substitution reactions, methods frequently explored in academic and industrial settings. Queries like "optimizing 3R-amino piperidine yield" and "scaling up ketone derivatives" underscore the practical challenges and opportunities associated with this compound. Its stability under various conditions also makes it a candidate for high-throughput screening and combinatorial chemistry.
Environmental and regulatory considerations are increasingly shaping the discourse around compounds like 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl-. With a focus on green chemistry, researchers are investigating solvent-free or low-waste synthetic routes. Searches for "sustainable piperidine synthesis" and "eco-friendly ketone production" align with these trends. Additionally, the compound's compliance with REACH and other regulatory frameworks is a common topic among manufacturers.
The future of 1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl- lies in its adaptability to emerging technologies. For instance, its integration into AI-driven drug discovery platforms or machine learning-assisted reaction optimization could unlock new applications. Popular search terms like "computational chemistry for piperidines" and "automated synthesis of CAS 1704966-08-4" hint at this evolving landscape. As the scientific community continues to explore its potential, this compound remains a cornerstone of innovation in organic and medicinal chemistry.
1704966-08-4 (1-Propanone, 1-[(3R)-3-amino-1-piperidinyl]-2-methyl-) Related Products
- 1805257-63-9(Ethyl 4-chloro-2-cyano-3-(difluoromethyl)pyridine-6-acetate)
- 518020-15-0(N'-(2-hydroxynaphthalen-1-yl)methylidene-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanehydrazide)
- 1538503-07-9(3-(Pyridin-3-yl)pyrazine-2-carboxylic acid)
- 1803766-03-1(Methyl 4-cyano-5-formyl-2-(trifluoromethylthio)benzoate)
- 1891207-34-3(methyl pyrrolo1,2-apyrazine-1-carboxylate)
- 1805368-71-1(2-Amino-5-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine)
- 52670-14-1(2-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine)
- 436855-71-9(2-[(furan-2-carbonyl)-amino]-pentanoic acid)
- 2112120-91-7(methyl 4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoate)
- 2649078-57-7(tert-butyl 3-isocyanato-3-methylbutanoate)


